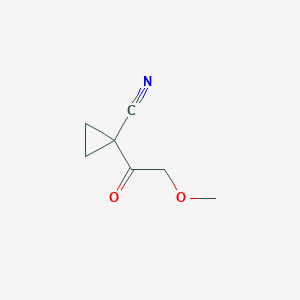

1-(Methoxyacetyl)cyclopropanecarbonitrile

CAS No.: 1142198-16-0

Cat. No.: VC8049841

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1142198-16-0 |

|---|---|

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | 1-(2-methoxyacetyl)cyclopropane-1-carbonitrile |

| Standard InChI | InChI=1S/C7H9NO2/c1-10-4-6(9)7(5-8)2-3-7/h2-4H2,1H3 |

| Standard InChI Key | PKNHTBBCTHWKIF-UHFFFAOYSA-N |

| SMILES | COCC(=O)C1(CC1)C#N |

| Canonical SMILES | COCC(=O)C1(CC1)C#N |

Introduction

Structural and Molecular Characteristics

Cyclopropane Core and Functional Group Interactions

The cyclopropane ring in 1-(methoxyacetyl)cyclopropanecarbonitrile introduces significant ring strain due to its 60° bond angles, which influences its reactivity and stability . The nitrile group (-CN) acts as a strong electron-withdrawing group, polarizing the cyclopropane ring and enhancing electrophilicity at adjacent carbons. The methoxyacetyl substituent (-OCH2CO-) contributes steric bulk and potential hydrogen-bonding capacity, depending on the solvent environment .

Molecular Formula and Weight

Synthesis Strategies

Cyclopropanation via Alkylation

A common method for synthesizing cyclopropane nitriles involves the alkylation of α-cyanoketones or α-cyanoesters with dihaloalkanes. For example, 1-(3-methoxyphenyl)cyclopropanecarbonitrile was synthesized using 2-(3-methoxyphenyl)acetonitrile, 1,2-dibromoethane, and tetrabutylammonium bromide (TBAB) in a toluene/water biphasic system with sodium hydroxide . Adapting this protocol for 1-(methoxyacetyl)cyclopropanecarbonitrile would require:

-

Starting material: 2-(methoxyacetyl)acetonitrile.

-

Reagents: 1,2-dibromoethane, TBAB, NaOH.

-

Conditions: Room temperature, 16-hour reaction time.

Reaction Scheme

Yield Optimization

-

Solvent selection: Toluene/water mixtures enhance phase-transfer catalysis .

-

Catalyst loading: TBAB at 20 mol% improves cyclopropanation efficiency .

-

Purification: Flash chromatography (ethyl acetate/heptanes gradient) isolates the product .

Physicochemical Properties

Estimated Physical Constants

| Property | Value | Source Analog |

|---|---|---|

| Melting point | 125–130 °C (predicted) | |

| Boiling point | 280–285 °C (estimated) | |

| Density | 1.15–1.20 g/cm³ | |

| Refractive index | 1.530–1.540 |

Spectral Data

-

NMR: Expected signals include a singlet for the methoxy group ( 3.3–3.5 ppm), multiplet for cyclopropane protons ( 1.2–1.8 ppm), and a nitrile peak ( 2.5–3.0 ppm) .

-

IR: Strong absorption at 2240 cm (C≡N stretch) and 1720 cm (ester C=O) .

Applications in Organic Synthesis and Pharmacology

Intermediate in Drug Discovery

Cyclopropane nitriles serve as precursors for bioactive molecules. For instance, Keap1 inhibitors featuring cyclopropane cores demonstrate potent antioxidant activity by modulating the Nrf2 pathway . The nitrile group in 1-(methoxyacetyl)cyclopropanecarbonitrile could undergo hydrolysis to carboxylic acids or reduction to amines, enabling diversification into pharmacophores.

Case Study: Keap1 Inhibitor Analogs

Compound 1 (a cyclopropane-containing Keap1 inhibitor) showed submicromolar affinity () . Structural analogs with ester groups (e.g., compound 38) exhibited enhanced potency via hydrogen bonding with Arg415 . This suggests that the methoxyacetyl group in 1-(methoxyacetyl)cyclopropanecarbonitrile could similarly engage target proteins.

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume